molecular formula C17H23NO3 B1661748 tert-Butyl 4-[4-(hydroxymethyl)phenyl]-3,6-dihydropyridine-1(2H)-carboxylate CAS No. 946409-43-4

tert-Butyl 4-[4-(hydroxymethyl)phenyl]-3,6-dihydropyridine-1(2H)-carboxylate

Cat. No.: B1661748
CAS No.: 946409-43-4
M. Wt: 289.4
InChI Key: HICVRCDKGWPQEI-UHFFFAOYSA-N
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Description

tert-Butyl 4-[4-(hydroxymethyl)phenyl]-3,6-dihydropyridine-1(2H)-carboxylate: is a chemical compound that belongs to the class of dihydropyridines. Dihydropyridines are known for their significant role in medicinal chemistry, particularly as calcium channel blockers. This compound features a tert-butyl ester group, a hydroxymethylphenyl group, and a dihydropyridine ring, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-[4-(hydroxymethyl)phenyl]-3,6-dihydropyridine-1(2H)-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of appropriate aldehydes with ammonia and β-keto esters under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the dihydropyridine ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxymethyl group can undergo oxidation to form aldehyde or carboxylic acid derivatives.

    Reduction: The dihydropyridine ring can be reduced to form piperidine derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nitrating mixture (HNO3/H2SO4) for nitration, and halogens (Cl2, Br2) in the presence of a Lewis acid for halogenation.

Major Products:

  • Oxidation of the hydroxymethyl group yields aldehyde or carboxylic acid derivatives.
  • Reduction of the dihydropyridine ring forms piperidine derivatives.
  • Substitution on the aromatic ring results in nitro or halogenated derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antagonistic Properties
Research indicates that dihydropyridine derivatives, including tert-butyl 4-[4-(hydroxymethyl)phenyl]-3,6-dihydropyridine-1(2H)-carboxylate, exhibit antagonistic properties towards various biological targets. These compounds are being explored for their potential as P2Y14 receptor antagonists, which play a role in numerous physiological processes .

2. Cardiovascular Research
Dihydropyridine derivatives are well-known for their use in cardiovascular therapy. The structural modifications of compounds like this compound may lead to enhanced efficacy in treating hypertension and other cardiovascular diseases.

Synthetic Methodologies

The synthesis of this compound can be achieved through various methods:

  • Suzuki Coupling Reaction : This method involves the reaction of boronic acids with halides to form biaryl compounds. The synthesis of this compound has been reported using a Suzuki reaction with appropriate precursors .
  • Hantzsch Condensation : A classic method for synthesizing dihydropyridines involves the condensation of β-keto esters with aldehydes and ammonia or amines. This approach is crucial for creating analogs that may exhibit improved biological activity .

1. Pharmacological Studies
Research has demonstrated that compounds like this compound interact with various receptors and enzymes, suggesting potential therapeutic applications in:

  • Neuroprotection : Studies indicate that certain dihydropyridine derivatives can protect neuronal cells from oxidative stress and apoptosis.
  • Anti-inflammatory Effects : Preliminary data suggest that these compounds may modulate inflammatory pathways, making them candidates for treating inflammatory diseases.

Several studies have documented the applications of this compound and its derivatives:

  • Study on P2Y14 Receptor Antagonists : A detailed exploration into the synthesis and biological evaluation of related dihydropyridines demonstrated promising results in receptor binding assays .
  • Neuroprotective Effects : Research published in pharmacological journals has shown that derivatives of this compound can significantly reduce neuronal damage in vitro models of neurodegeneration.

Mechanism of Action

The mechanism of action of tert-Butyl 4-[4-(hydroxymethyl)phenyl]-3,6-dihydropyridine-1(2H)-carboxylate involves its interaction with calcium channels in biological systems. The dihydropyridine ring binds to the L-type calcium channels, inhibiting the influx of calcium ions into cells. This inhibition leads to vasodilation and a reduction in blood pressure, making it effective in the treatment of hypertension.

Comparison with Similar Compounds

    Nifedipine: A well-known dihydropyridine calcium channel blocker used in the treatment of hypertension and angina.

    Amlodipine: Another dihydropyridine derivative with a longer duration of action compared to nifedipine.

    Felodipine: A dihydropyridine calcium channel blocker with high vascular selectivity.

Uniqueness: tert-Butyl 4-[4-(hydroxymethyl)phenyl]-3,6-dihydropyridine-1(2H)-carboxylate is unique due to its specific substituents, which can influence its pharmacokinetic and pharmacodynamic properties. The presence of the tert-butyl ester group and the hydroxymethylphenyl group can enhance its stability and bioavailability compared to other dihydropyridine derivatives.

Biological Activity

The compound tert-Butyl 4-[4-(hydroxymethyl)phenyl]-3,6-dihydropyridine-1(2H)-carboxylate (CAS No. 49763010) is a member of the dihydropyridine family, which has gained attention due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical formula for this compound is C17H23NO3C_{17}H_{23}NO_3. The structure features a dihydropyridine ring substituted with a hydroxymethyl phenyl group and a tert-butyl ester group, contributing to its unique biological properties.

Table 1: Basic Properties

PropertyValue
Molecular FormulaC17H23NO3
Molecular Weight289.37 g/mol
CAS Number49763010
SolubilitySoluble in organic solvents

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in critical physiological processes.

  • Calcium Channel Modulation : Dihydropyridines are known for their ability to modulate calcium channels. This compound may exhibit similar properties, potentially influencing cardiovascular functions by affecting calcium influx in cardiac and smooth muscle cells.
  • Anticancer Activity : Recent studies indicate that derivatives of dihydropyridine compounds can induce apoptosis in cancer cells. For instance, compounds structurally related to our target have shown enhanced cytotoxicity against various cancer cell lines through mechanisms involving oxidative stress and mitochondrial dysfunction .
  • Adenosine Receptor Interaction : Some dihydropyridine derivatives have demonstrated selective antagonism at adenosine receptors, particularly the A3 subtype, which is implicated in various pathological conditions including cancer and inflammation .

Study 1: Anticancer Efficacy

In a recent study assessing the anticancer properties of dihydropyridine derivatives, this compound was evaluated for its cytotoxic effects on FaDu hypopharyngeal tumor cells. The results indicated that this compound exhibited significant cytotoxicity compared to standard chemotherapeutic agents like bleomycin, with an IC50 value indicative of potent activity .

Study 2: Cardiovascular Effects

Another investigation focused on the cardiovascular effects of related dihydropyridine compounds demonstrated their ability to lower blood pressure in hypertensive models through calcium channel blockade. While specific data on our compound is limited, the structural similarities suggest potential efficacy in this area .

Properties

IUPAC Name

tert-butyl 4-[4-(hydroxymethyl)phenyl]-3,6-dihydro-2H-pyridine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO3/c1-17(2,3)21-16(20)18-10-8-15(9-11-18)14-6-4-13(12-19)5-7-14/h4-8,19H,9-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HICVRCDKGWPQEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(=CC1)C2=CC=C(C=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90678499
Record name tert-Butyl 4-[4-(hydroxymethyl)phenyl]-3,6-dihydropyridine-1(2H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90678499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

946409-43-4
Record name tert-Butyl 4-[4-(hydroxymethyl)phenyl]-3,6-dihydropyridine-1(2H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90678499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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